4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one
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Overview
Description
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is a heterocyclic organic compound with the molecular formula C4H4ClFO3. It is a derivative of 1,3-dioxolan-2-one, featuring chlorine, fluorine, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one typically involves the chlorination and fluorination of 1,3-dioxolan-2-one derivatives. One common method includes the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with chlorine or sulfuryl chloride to form 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, followed by fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: The compound can undergo allylic rearrangement to form other dioxolan-2-one derivatives
Common Reagents and Conditions:
Chlorination: Chlorine or sulfuryl chloride.
Fluorination: Potassium fluoride under severe conditions.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired product.
Major Products:
Substitution Products: Various substituted dioxolan-2-one derivatives.
Oxidation/Reduction Products: Different oxidation states of the compound.
Rearrangement Products: 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
Scientific Research Applications
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways specific to its application. For instance, in lithium-ion batteries, it enables the formation of a stable solid electrolyte interphase (SEI) layer, which improves battery performance . In medicinal chemistry, it acts as a modifying agent to enhance the pharmacokinetic properties of drugs .
Comparison with Similar Compounds
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
4-Fluoro-1,3-dioxolan-2-one: Used as an electrolyte additive in lithium-ion batteries.
1,3-Dioxolan-2-one:
Uniqueness: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as advanced battery technologies and pharmaceutical development .
Properties
Molecular Formula |
C4H4ClFO3 |
---|---|
Molecular Weight |
154.52 g/mol |
IUPAC Name |
4-chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4ClFO3/c1-4(5)2(6)8-3(7)9-4/h2H,1H3 |
InChI Key |
OXXIZWHRUMPOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)O1)F)Cl |
Origin of Product |
United States |
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